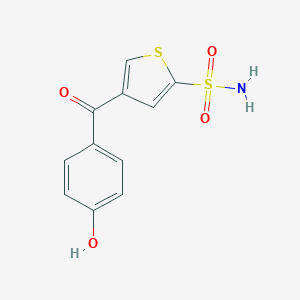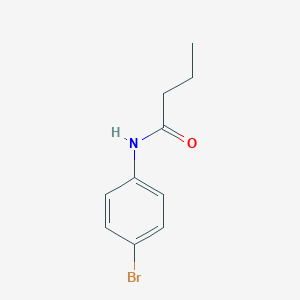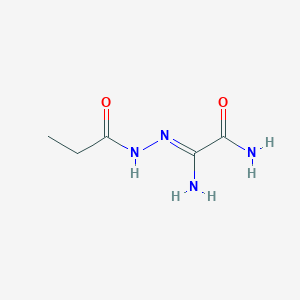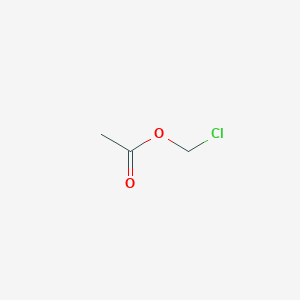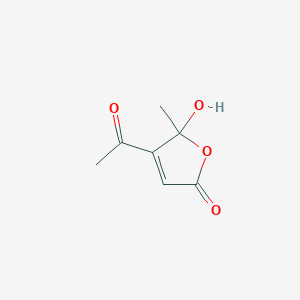
4-Acetyl-5-hydroxy-5-methylfuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-hydroxy-5-methylfuran-2-one, commonly known as AHMF, is a natural compound found in a variety of fruits, including strawberries, raspberries, and blackberries. It is a member of the furanone family of compounds and has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of AHMF is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
AHMF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, AHMF has been shown to have antioxidant properties, protecting cells from oxidative damage. In animal studies, AHMF has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AHMF in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. Additionally, AHMF has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a variety of potential future directions for research on AHMF. One area of interest is its potential as a food preservative, as its antimicrobial and antioxidant properties could help extend the shelf life of food products. Additionally, AHMF may have potential as a therapeutic agent for inflammatory diseases, such as arthritis. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
AHMF can be synthesized using a variety of methods, including the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 5-hydroxymethylfurfural with acetic anhydride and a catalyst.
Aplicaciones Científicas De Investigación
AHMF has been the subject of scientific research due to its potential applications in various fields. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Additionally, AHMF has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
113702-28-6 |
|---|---|
Nombre del producto |
4-Acetyl-5-hydroxy-5-methylfuran-2-one |
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-acetyl-5-hydroxy-5-methylfuran-2-one |
InChI |
InChI=1S/C7H8O4/c1-4(8)5-3-6(9)11-7(5,2)10/h3,10H,1-2H3 |
Clave InChI |
XSAXYRVKSKGDFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)OC1(C)O |
SMILES canónico |
CC(=O)C1=CC(=O)OC1(C)O |
Sinónimos |
2(5H)-Furanone, 4-acetyl-5-hydroxy-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




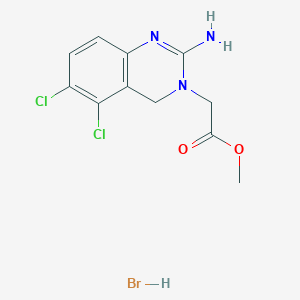
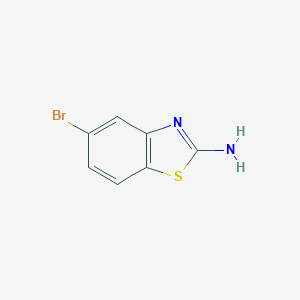

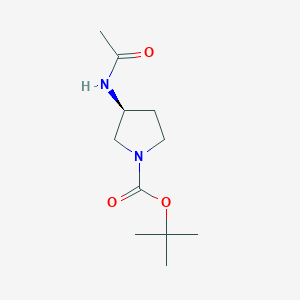
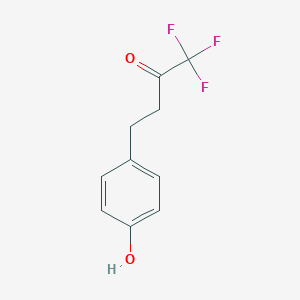
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
